N-(1-Methyl-3-isoquinolinyl)acetamide
Description
N-(1-Methyl-3-isoquinolinyl)acetamide is a synthetic organic compound characterized by an isoquinoline core substituted with a methyl group at the 1-position and an acetamide moiety at the 3-position. Isoquinoline derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .
Properties
CAS No. |
15787-17-4 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(1-methylisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8-11-6-4-3-5-10(11)7-12(13-8)14-9(2)15/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
TVBXINVWIOTZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoquinoline/Acetamide Moieties
2-(3-Chlorophenyl)-N-{6-[(Methanesulfonyl)(Methyl)Amino]Isoquinolin-4-yl}Acetamide
- Structure: Features a 3-chlorophenyl group and a methanesulfonyl-methylamino substitution on the isoquinoline ring.
- Key Differences: The sulfonyl group increases polarity and molecular weight (MW: 403.89 g/mol) compared to the methyl group in N-(1-Methyl-3-isoquinolinyl)acetamide. This may enhance solubility but reduce bioavailability .
- Functional Impact : The chlorine atom (electron-withdrawing) and sulfonyl group could alter binding affinity to targets like kinases or PARP enzymes .
2-((4-Allyl-5-(3-(1,3-Dioxo-1H-Benzo[de]Isoquinolin-2(3H)-yl)Propyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(Pyridin-3-ylmethyl)Acetamide
- Structure: Incorporates a benzo[de]isoquinolinyl group, a triazole-thio linker, and a pyridinylmethyl substituent.
- Key Differences: The extended aromatic system (MW: 526.61 g/mol) likely reduces solubility compared to the simpler isoquinoline core in the target compound. The triazole-thio group may confer redox activity or metal-binding properties .
Acetamide Derivatives with Heterocyclic Modifications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide
- Structure: Replaces isoquinoline with a benzothiazole core and adds a trifluoromethyl group.
- Key Differences: The trifluoromethyl group (a bioisostere for methyl) enhances metabolic stability. Benzothiazole’s planar structure may improve DNA intercalation but reduce selectivity compared to isoquinoline .
2-Phenyl-N-(Phenylcarbamoyl)Acetamide (1a)
- Structure: Substitutes isoquinoline with a phenylcarbamoyl group.
- Key Differences: The absence of a heterocyclic core reduces aromatic stacking interactions.
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- N-(3-Chlorophenyl)-2,2,2-Trichloro-Acetamide : The chlorine atoms (electron-withdrawing) increase crystallinity and stability but reduce solubility. This contrasts with the methyl group (electron-donating) in the target compound, which may enhance bioavailability .
PARP Inhibitors (e.g., PJ-34, 3-Aminobenzamide)
- Mechanism: PARP inhibitors often feature aromatic acetamide structures. This compound’s isoquinoline core may offer enhanced selectivity for PARP-1/2 compared to benzamide-based inhibitors .
- Activity: Derivatives like 5-aminoisoquinolinone (5-AIQ) show potent PARP inhibition (IC₅₀ < 1 µM), suggesting structural optimization of the isoquinoline scaffold could yield similar efficacy .
Anticancer Activity
- N-(p-Tolyl)Acetamide Derivatives: Compounds such as (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide exhibit antitumor activity via kinase inhibition. The isoquinoline analogue may target similar pathways but with improved pharmacokinetics due to its heterocyclic core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
